1,1,1-13C-三棕榈酸甘油酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

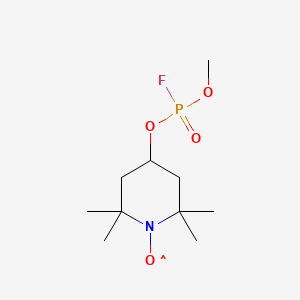

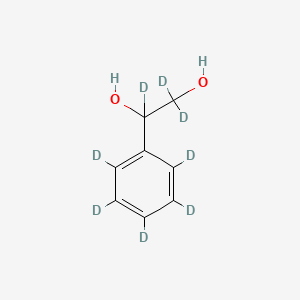

“1,1,1-13C-Tripalmitin”, also known as “13C-Tripalmitin”, is a product in the category of Stable Isotope Labeled (SIL) Lipids . It is a labelled analogue of Tripalmitin, which is a common fatty acid found in plants and animals . Tripalmitin is a triglyceride obtained by formal acylation of the three hydroxy groups of glycerol by palmitic (hexadecanoic) acid .

Molecular Structure Analysis

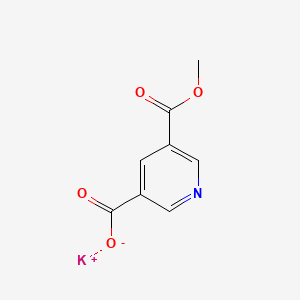

The molecular formula of “1,1,1-13C-Tripalmitin” is C51H98O6 . The molecular weight is 810.3 . The structure of “1,1,1-13C-Tripalmitin” can be represented by the following SMILES notation: C(O13C=O)(CO13C=O)CO13C=O .

Physical And Chemical Properties Analysis

“1,1,1-13C-Tripalmitin” is a solid substance . It should be stored in a freezer .

科学研究应用

脂质组学研究

1,1,1-13C-三棕榈酸甘油酯: 在脂质组学中被广泛用于研究脂质谱及其在疾病中的变化。 例如,在溃疡性结肠炎的研究中,它有助于识别与疾病状态相关的粘膜脂质成分的变化 . 该化合物的稳定同位素标记可实现脂质代谢的精确追踪和定量,有助于发现炎症性疾病的潜在生物标志物。

代谢研究

在代谢研究中,1,1,1-13C-三棕榈酸甘油酯用作示踪剂,以了解脂质的代谢处理。 它已被用于研究囊性纤维化等疾病中脂质的胃肠道处理和代谢清除,从而洞悉消化和吸收过程的效率 .

代谢组学

代谢组学涵盖了对代谢物的全面研究,它利用1,1,1-13C-三棕榈酸甘油酯来追踪代谢变化。 该化合物的稳定同位素标记对于追踪碳原子通过代谢途径的掺入和流动至关重要,从而有助于研究细胞对环境变化或疾病状态的反应 .

囊性纤维化研究

在临床环境中,1,1,1-13C-三棕榈酸甘油酯用于评估囊性纤维化患者的消化和吸收能力。 通过测量粪便和呼气中标记物的排泄,研究人员可以评估酶替代疗法的有效性和疾病对脂质利用的影响 .

胃肠道研究

1,1,1-13C-三棕榈酸甘油酯: 在胃肠道研究中起着重要作用,特别是在涉及营养不良和恢复的研究中。 它有助于了解严重营养不良的儿童在康复期间如何处理和代谢脂质,揭示胃肠道功能和脂质吸收的恢复 .

营养研究

营养研究利用1,1,1-13C-三棕榈酸甘油酯来探索各种营养状态下的脂质代谢。 它被用来研究不同的饮食或营养干预措施如何影响脂质的消化、吸收和随后的代谢,这对开发营养疗法和了解脂质相关疾病至关重要 .

作用机制

Target of Action

1,1,1-13C-Tripalmitin, also known as 13C-Tripalmitin, is a type of triglyceride . It is obtained by the formal acylation of the three hydroxy groups of glycerol by palmitic (hexadecanoic) acid . The primary targets of 1,1,1-13C-Tripalmitin are the enzymes involved in the digestion and absorption of lipids in the gastrointestinal tract .

Mode of Action

1,1,1-13C-Tripalmitin interacts with its targets by undergoing digestion and absorption in the gastrointestinal tract . The compound is broken down into its constituent fatty acids and glycerol, which are then absorbed by the body .

Biochemical Pathways

The digestion and absorption of 1,1,1-13C-Tripalmitin involve several biochemical pathways. These pathways are responsible for the breakdown of the compound into its constituent parts and their subsequent absorption into the body . The breakdown and absorption of 1,1,1-13C-Tripalmitin can be affected by various factors, including the presence of certain diseases such as cystic fibrosis .

Pharmacokinetics

The pharmacokinetics of 1,1,1-13C-Tripalmitin involve its digestion, absorption, metabolism, and excretion (ADME). After ingestion, the compound is digested and absorbed in the gastrointestinal tract . The absorbed components are then metabolized by the body and excreted in the stool . The rate of digestion and absorption can vary among individuals, affecting the bioavailability of the compound .

Result of Action

The digestion and absorption of 1,1,1-13C-Tripalmitin result in the availability of fatty acids and glycerol for the body’s metabolic processes . These components are used in various cellular functions, including energy production .

Action Environment

The action of 1,1,1-13C-Tripalmitin can be influenced by various environmental factors. For example, the presence of certain diseases, such as cystic fibrosis, can affect the digestion and absorption of the compound . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as diet and lifestyle .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 1,1,1-13C-tripalmitin can be achieved through the esterification of glycerol with palmitic acid that contains a 13C isotope at the 1st, 1st, and 1st carbon positions. This can be followed by a transesterification reaction with palmitic acid methyl ester that is also labeled with 13C at the same positions. The resulting product will be 1,1,1-13C-tripalmitin.", "Starting Materials": [ "Glycerol", "Palmitic acid containing 13C isotope at 1st, 1st, and 1st carbon positions", "Palmitic acid methyl ester containing 13C isotope at 1st, 1st, and 1st carbon positions", "Sulfuric acid", "Methanol", "Deionized water" ], "Reaction": [ "Step 1: In a round-bottom flask, add 13C-labeled palmitic acid and glycerol in a molar ratio of 3:1, respectively.", "Step 2: Add a few drops of sulfuric acid as a catalyst and heat the reaction mixture under reflux for 6 hours.", "Step 3: After cooling to room temperature, add an excess of methanol to the reaction mixture to convert any remaining unreacted palmitic acid to its methyl ester.", "Step 4: Remove the excess methanol by distillation under reduced pressure.", "Step 5: Add deionized water to the remaining mixture and extract the 1,1,1-13C-tripalmitin using a suitable solvent such as hexane.", "Step 6: Purify the extracted product by column chromatography and obtain 1,1,1-13C-tripalmitin as a white solid." ] } | |

| 1215328-42-9 | |

分子式 |

C54H104O6 |

分子量 |

852.397 |

IUPAC 名称 |

2,3-di(heptadecanoyloxy)propyl heptadecanoate |

InChI |

InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3/i52+1,53+1,54+1 |

InChI 键 |

FBFWDBGUSMGXPI-FOHVJVCCSA-N |

SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC |

同义词 |

Glyceryl Trihexadecanoate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)